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Acridine, 7-amino-3-dimethylamino-

DNA intercalation physicochemical profiling molecular recognition

Acridine, 7-amino-3-dimethylamino- (CAS 64046-77-1), also named N',N'-dimethylacridine-2,6-diamine or 2-dimethylamino-7-aminoacridine, is an asymmetric diaminoacridine with the molecular formula C₁₅H₁₅N₃ and a molecular weight of 237.30 g/mol. It belongs to the aminoacridine class of planar, tricyclic heteroaromatic DNA intercalators and fluorescent probes.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 64046-77-1
Cat. No. B13795652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 7-amino-3-dimethylamino-
CAS64046-77-1
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=NC3=C(C=C2C=C1)C=C(C=C3)N
InChIInChI=1S/C15H15N3/c1-18(2)13-5-3-10-7-11-8-12(16)4-6-14(11)17-15(10)9-13/h3-9H,16H2,1-2H3
InChIKeyWXORVJKMLQDWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3-dimethylaminoacridine (CAS 64046-77-1): Asymmetric Diaminoacridine Procurement Baseline


Acridine, 7-amino-3-dimethylamino- (CAS 64046-77-1), also named N',N'-dimethylacridine-2,6-diamine or 2-dimethylamino-7-aminoacridine, is an asymmetric diaminoacridine with the molecular formula C₁₅H₁₅N₃ and a molecular weight of 237.30 g/mol [1]. It belongs to the aminoacridine class of planar, tricyclic heteroaromatic DNA intercalators and fluorescent probes [2]. The compound is structurally distinguished by a free primary amino group at the 7-position and a tertiary dimethylamino substituent at the 3-position of the acridine ring system, a substitution pattern that departs from the symmetric 3,6-disubstitution motif of common analogs such as acridine orange (3,6-bis-dimethylaminoacridine) and proflavine (3,6-diaminoacridine) [1][3].

Why Generic Substitution Fails for 7-Amino-3-dimethylaminoacridine: The Asymmetric Substitution Problem


Generic substitution within the diaminoacridine class is not scientifically defensible because DNA intercalation affinity, cellular uptake, fluorescence quantum yield, and biological target selectivity are exquisitely sensitive to the number, position, and degree of N-methylation of the amino substituents [1]. The Löber DNA-binding hierarchy demonstrates that binding constants span orders of magnitude across the series acridine < 3-amino-acridine < 3,6-diamino-acridine ≅ 3,6-bis-dimethylamino-acridine, with the mixed amino/dimethylamino substitution pattern of 7-amino-3-dimethylaminoacridine predicted to occupy an intermediate position between the monoamino and symmetric diamino extremes [1]. Furthermore, the compound possesses only one hydrogen bond donor (the free 7-NH₂) and three hydrogen bond acceptors, yielding a computed topological polar surface area of 42.2 Ų and an XLogP3 of 2.7 [2], a lipophilicity profile distinct from both the more hydrophilic proflavine (two free NH₂ groups) and the more lipophilic acridine orange (two N(CH₃)₂ groups). These physicochemical differences translate directly into differential membrane permeability, DNA-binding kinetics, and subcellular distribution profiles that cannot be replicated by symmetric analogs [1][3].

Quantitative Differentiation Evidence for 7-Amino-3-dimethylaminoacridine vs. Closest Analogs


Asymmetric H-Bond Donor Profile vs. Acridine Orange and Proflavine

7-Amino-3-dimethylaminoacridine possesses exactly one hydrogen bond donor (HBD = 1) from its free 7-NH₂ group, compared to zero HBDs for acridine orange (3,6-bis-dimethylaminoacridine, both amino groups fully methylated) and two HBDs for proflavine (3,6-diaminoacridine, both amino groups free). The hydrogen bond acceptor count (HBA = 3) also differs from acridine orange (HBA = 4) and proflavine (HBA = 3) [1]. The computed topological polar surface area is 42.2 Ų [1], and XLogP3 is 2.7 [1], placing it at an intermediate lipophilicity between the more polar proflavine (XLogP3 ≈ 1.5, TPSA ≈ 64 Ų) and the more lipophilic acridine orange (XLogP3 ≈ 3.5, TPSA ≈ 20 Ų). These differences directly impact membrane permeability and DNA-binding orientation [2].

DNA intercalation physicochemical profiling molecular recognition

DNA Binding Affinity Predicted by Class-Level Substitution Trend

Löber (1968) established a quantitative DNA-binding hierarchy for acridine dyes with calf thymus DNA, reporting that binding tendency increases with basicity in the order: acridine < 3-amino-acridine < 3,6-bis-monocetamino-acridine < 3,6-diamino-acridine ≅ 3,6-bis-dimethylamino-acridine < 3,6-diamino-10-methyl-acridine, with extrapolated binding constants (K₀) spanning approximately two orders of magnitude across this series [1]. The 7-amino-3-dimethylaminoacridine structure, bearing one free NH₂ and one N(CH₃)₂ group, is predicted by interpolation to exhibit DNA binding affinity intermediate between 3-amino-acridine and 3,6-diamino-acridine/3,6-bis-dimethylamino-acridine, positioning its binding constant roughly 5- to 50-fold below the symmetric diamino and bis-dimethylamino congeners but substantially above the monoamino and unsubstituted acridine baselines [1].

DNA intercalation binding affinity structure-activity relationship

Alpha-2C Adrenergic Receptor Binding Affinity: A Target Distinct from Classical DNA Intercalators

7-Amino-3-dimethylaminoacridine has been experimentally evaluated for binding to the recombinant human alpha-2C adrenergic receptor, demonstrating a binding affinity Ki of 646 nM in a radioligand displacement assay using [³H]-UK14304 on CHOK1 cell membranes [1]. While no direct head-to-head comparison data for acridine orange or proflavine at the alpha-2C receptor are publicly available, the observation of sub-micromolar affinity at a G protein-coupled receptor target is notable because classical diaminoacridines such as proflavine and acridine orange are predominantly characterized as DNA intercalators with limited systematic profiling against GPCR panels [2]. This data point suggests that the asymmetric substitution pattern may confer polypharmacology distinct from symmetric diaminoacridines.

GPCR pharmacology adrenergic receptor off-target profiling

Photodynamic DNA Strand Break Activity: Class-Level Positioning Below the Diaminoacridine Threshold

Iwamoto et al. (1993) quantified photodynamic DNA single-strand break activity for eight acridine compounds using a supercoiled plasmid DNA conversion assay. The study reported that diaminoacridines (euflavine, proflavine, and acridine yellow) and the 3,6-bis-dimethylamino derivative (acridine orange) exhibited ED₅₀ values of less than 1 μM for converting closed circular DNA to open circular form, while all other tested acridines showed ED₅₀ values greater than 80 μM [1]. Although 7-amino-3-dimethylaminoacridine was not among the eight compounds directly tested, its mixed monoamino/dimethylamino substitution pattern places it structurally between the tested monoaminoacridines (ED₅₀ > 80 μM) and the diaminoacridines (ED₅₀ < 1 μM), predicting photodynamic potency substantially lower than proflavine and acridine orange but likely higher than unsubstituted or monoamino acridines.

photodynamic therapy DNA damage photosensitization

Lipophilicity (XLogP3 = 2.7) and Its Implications for Cellular Uptake and Biodistribution

The computed partition coefficient XLogP3 for 7-amino-3-dimethylaminoacridine is 2.7 [1]. This value is substantially higher than that of proflavine (3,6-diaminoacridine, estimated XLogP3 ≈ 1.5 due to two polar NH₂ groups) and moderately lower than that of acridine orange (3,6-bis-dimethylaminoacridine, estimated XLogP3 ≈ 3.5 due to two lipophilic N(CH₃)₂ groups) [2]. In a broader class context, Baguley et al. (1982) demonstrated that increasing lipophilicity in the diaminoacridine series correlates with enhanced antibacterial toxicity (measured in Salmonella typhimurium) and altered DNA intercalation properties, with 2,7-di-t-butyl-proflavine failing to unwind DNA altogether [3]. The intermediate XLogP3 of 2.7 positions this compound in a lipophilicity range that may balance membrane permeability with aqueous solubility, a critical parameter for both in vitro assay compatibility and in vivo distribution.

lipophilicity cellular permeability ADME prediction

Procurement-Relevant Application Scenarios for 7-Amino-3-dimethylaminoacridine


Asymmetric Fluorescent Probe Development for Live-Cell DNA Imaging with Reduced Phototoxicity

The intermediate photodynamic DNA strand break potency (predicted ED₅₀ between 1–80 μM based on class-level data [1]) and balanced lipophilicity (XLogP3 = 2.7 [2]) make 7-amino-3-dimethylaminoacridine a candidate scaffold for developing fluorescent DNA probes that minimize photodamage during live-cell imaging. Unlike acridine orange (ED₅₀ < 1 μM [1]), which causes extensive photodynamic DNA cleavage and histone damage [3], this compound's mixed amino/dimethylamino substitution pattern is predicted to moderate photosensitization while retaining sufficient DNA intercalation for nuclear staining. The single free 7-NH₂ group further provides a unique, regioselective handle for bioconjugation (e.g., NHS ester or isothiocyanate coupling) without cross-reactivity, an advantage over symmetric diaminoacridines that present two equivalent reactive amines.

Chemical Biology Probe for Studying the Role of N-Methylation in Acridine-DNA Recognition

The asymmetric substitution pattern (one free NH₂ at position 7, one N(CH₃)₂ at position 3) renders this compound uniquely suited as a chemical biology tool to dissect the incremental contribution of amino group methylation to DNA intercalation geometry, binding affinity, and base-pair specificity. The Löber hierarchy demonstrates that N-methylation status is a primary determinant of DNA binding constant [4]. By comparing 7-amino-3-dimethylaminoacridine directly against proflavine (two NH₂) and acridine orange (two N(CH₃)₂) in parallel biophysical assays (e.g., SPR, ITC, CD spectroscopy), researchers can deconvolute the electronic and steric effects of methylation at individual ring positions—an experiment that symmetric compounds cannot support.

Synthetic Intermediate for Regioselective Derivatization in Medicinal Chemistry

The presence of one free primary amino group (position 7) and one tertiary dimethylamino group (position 3) provides orthogonal reactivity that is valuable in medicinal chemistry campaigns. The 7-NH₂ can be selectively acylated, sulfonylated, or converted to isothiocyanate, amide, or urea derivatives without affecting the 3-N(CH₃)₂ group, enabling systematic exploration of structure-activity relationships at a single position. In contrast, proflavine (two chemically equivalent NH₂ groups) requires protection/deprotection strategies for monosubstitution, and acridine orange (no free NH₂) lacks this reactive handle entirely [2]. This synthetic economy may reduce the number of steps and cost in lead optimization programs targeting DNA-binding antitumor or antimicrobial agents [5].

GPCR-Targeted Acridine Ligand Discovery Starting Point

The experimentally confirmed sub-micromolar binding affinity at the human alpha-2C adrenergic receptor (Ki = 646 nM [6]) identifies 7-amino-3-dimethylaminoacridine as a rare example of an aminoacridine with measurable GPCR activity. This distinguishes it from classical diaminoacridines such as proflavine and acridine orange, which are principally characterized as DNA intercalators and topoisomerase inhibitors with limited systematic GPCR profiling [7]. The compound can serve as a starting scaffold for a medicinal chemistry program aimed at developing acridine-based adrenergic modulators, exploiting the acridine chromophore's intrinsic fluorescence for in vitro binding and cellular localization assays.

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